"Ethyl 2,2-dichloro-3-oxobutanoate" CAS number
"Ethyl 2,2-dichloro-3-oxobutanoate" CAS number
An In-depth Technical Guide to Ethyl 2,2-dichloro-3-oxobutanoate: Synthesis, Reactivity, and Applications
Abstract
Ethyl 2,2-dichloro-3-oxobutanoate, holding the CAS Number 6134-66-3 , is a dihalogenated β-keto ester of significant interest in modern organic synthesis.[1][2][3] Its unique structural arrangement, featuring two chlorine atoms and two carbonyl groups, makes it a highly versatile building block for a wide array of chemical transformations.[4] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and applications, with a focus on its utility in constructing complex molecular architectures, particularly heterocyclic systems.
Compound Identification and Physicochemical Properties
Ethyl 2,2-dichloro-3-oxobutanoate is also commonly known by synonyms such as Ethyl 2,2-dichloroacetoacetate and 2,2-Dichloro-3-oxobutanoic acid ethyl ester.[2][3] Its fundamental properties are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 6134-66-3 | [1][2][3][5] |
| Molecular Formula | C₆H₈Cl₂O₃ | [1][2] |
| Molecular Weight | 199.03 g/mol | [2] |
| Appearance | Liquid | [5] |
| Boiling Point | 203.6 °C at 760 mmHg | [2][5] |
| Melting Point | 37.0 to 41.0 °C | [2] |
| Density | 1.292 g/cm³ | [2][3] |
| InChI Key | BLLMZKROLCVGEC-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCOC(=O)C(C(=O)C)(Cl)Cl | [2] |
Synthesis: The Dichlorination of Ethyl Acetoacetate
The most prevalent and direct method for preparing Ethyl 2,2-dichloro-3-oxobutanoate is through the dichlorination of the readily available starting material, ethyl acetoacetate.[4] This transformation leverages the reactivity of the α-carbon positioned between the two carbonyl groups.
Mechanistic Rationale
The synthetic approach hinges on the acidic nature of the α-protons in ethyl acetoacetate. The presence of two electron-withdrawing carbonyl groups facilitates the formation of an enol or enolate intermediate, which is nucleophilic. This intermediate readily reacts with an electrophilic chlorinating agent. The initial monochlorination event is typically followed by a second chlorination at the same α-position to yield the desired dichlorinated product.[4] The choice of chlorinating agent is crucial for controlling the reaction's efficiency and selectivity. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this purpose.[4]
Caption: Mechanism of Dichlorination of Ethyl Acetoacetate.
Experimental Protocol: Synthesis via Sulfuryl Chloride
The following protocol is a representative, self-validating system for the laboratory-scale synthesis. Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel with appropriate safety measures.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), charge ethyl acetoacetate.
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Cooling: Cool the flask to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
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Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution of ethyl acetoacetate over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The stoichiometry must be carefully controlled (approximately 2.0-2.2 equivalents of SO₂Cl₂) to favor dichlorination.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
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Work-up: Carefully quench the reaction by slowly adding the mixture to ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Final Product: The crude product can be purified by vacuum distillation to yield pure Ethyl 2,2-dichloro-3-oxobutanoate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 2,2-dichloro-3-oxobutanoate stems from the multiple reactive sites within the molecule, making it a valuable precursor for various functionalized compounds, especially heterocycles, which are core scaffolds in many pharmaceutical agents.[4]
Key Transformations
The molecule's reactivity allows for a range of transformations, including alkylation, hydrolysis, and decarboxylation, making it a versatile synthetic tool.[4] Its primary application lies in its use as an electrophilic building block in condensation reactions with various nucleophiles.
Application in Heterocyclic Synthesis
A significant application for drug development professionals is the use of this compound to construct complex heterocyclic rings. By reacting with dinucleophiles such as hydrazines, ureas, or amidines, a variety of five- and six-membered rings can be synthesized, which are prevalent in medicinal chemistry.
Caption: Synthetic Utility in Heterocyclic Chemistry.
This strategic use of Ethyl 2,2-dichloro-3-oxobutanoate provides an efficient pathway to generate libraries of substituted heterocycles for screening in drug discovery programs. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is well-established, though specific examples are often proprietary.[6]
Safety and Handling
Ethyl 2,2-dichloro-3-oxobutanoate is a hazardous chemical and must be handled with appropriate precautions.
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Hazard Statements:
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Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5]
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P273: Avoid release to the environment.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2-8°C.[3][5]
Conclusion
Ethyl 2,2-dichloro-3-oxobutanoate is a powerful and versatile intermediate in synthetic organic chemistry. Its well-defined synthesis and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. For professionals in drug development, its ability to serve as a scaffold for diverse heterocyclic systems provides a reliable and efficient route to novel chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full synthetic potential.
References
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American Elements. Ethyl 2,2-dichloro-3-oxobutanoate | CAS 6134-66-3. [Link]
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ChemBK. Ethyl 2,2-dichloro-3-oxobutanoate. [Link]
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PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]
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Medium. Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. [Link]
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PubChem - NIH. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858. [Link]
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